molecular formula C10H21Cl2N3O B2646832 4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride CAS No. 2230807-80-2

4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B2646832
CAS No.: 2230807-80-2
M. Wt: 270.2
InChI Key: PIXDFZJWDKFDJB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The pyrrolidin-2-one scaffold, a five-membered lactam ring, has been a cornerstone of medicinal chemistry since the mid-20th century. Its discovery traces back to early studies on cyclic amides, with 2-pyrrolidone (the fully saturated form) gaining attention for its solvent properties and later for its role in drug design. Methylpiperidine derivatives emerged prominently in the 1990s as researchers explored nitrogen-containing heterocycles for their ability to modulate central nervous system (CNS) targets and antimicrobial activity.

The fusion of these frameworks in 4-amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride reflects iterative advancements in heterocyclic chemistry. Early analogs, such as 4-amino-5-methylpyridin-2(1H)-one (CAS 95306-64-2), demonstrated the utility of amino-substituted lactams in kinase inhibition, while methylpiperidine-containing compounds like methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine (CAS 886362-99-8) highlighted the pharmacokinetic benefits of N-methylation in enhancing blood-brain barrier permeability. The dihydrochloride salt form of the target compound, first synthesized in the 2010s, was likely developed to improve aqueous solubility for in vivo testing.

Pharmacophore Significance in Medicinal Chemistry

The pharmacophore of this compound comprises three critical regions:

  • Pyrrolidin-2-one core : The lactam ring provides rigidity and hydrogen-bonding capacity via its carbonyl oxygen, often critical for target engagement.
  • 1-Methylpiperidin-4-yl group : The methylated piperidine enhances lipophilicity and enables interactions with hydrophobic binding pockets, as seen in kinase inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).
  • Amino group : The primary amine at position 4 serves as a hydrogen-bond donor, a feature shared with antimalarial imidazopyridazines.

This triad creates a versatile scaffold capable of interacting with enzymes and receptors through both polar and nonpolar forces. For instance, in PfCDPK1 inhibitors, analogous structures exploit similar pharmacophores to achieve sub-10 nM enzyme inhibition.

Structural Relationship to Known Bioactive Compounds

The compound shares structural motifs with several bioactive molecules:

Compound Class Key Structural Features Biological Activity
Imidazopyridazines Heteroaryl linker, basic amine side chain Antimalarial (PfCDPK1 inhibition)
Piperidine-based CNS drugs N-methylpiperidine, aromatic substituents Dopamine receptor modulation
Pyrrolidone nootropics Lactam ring, amino groups Cognitive enhancement

For example, the antimalarial compound 10 from the imidazopyridazine series (EC₅₀ = 12 nM against P. falciparum) features a 3-fluoropyridyl group that mirrors the spatial arrangement of the methylpiperidine moiety in 4-amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one. Similarly, the dihydrochloride salt form aligns with strategies used to optimize solubility in kinase inhibitors.

Research Trajectory and Contemporary Relevance

Recent studies prioritize optimizing ADME (absorption, distribution, metabolism, excretion) properties while retaining potency. For this compound, this involves:

  • Permeability enhancements : Modifications to the methylpiperidine group, such as introducing fluorinated analogs, could balance lipophilicity and solubility.
  • Targeted delivery : Conjugation to nanoparticles or prodrug formulations may mitigate rapid clearance observed in early in vivo models.
  • Structural diversification : Replacing the pyrrolidin-2-one core with pyrimidine or pyridine rings, as seen in PfCDPK1 inhibitors, may unlock new target affinities.

Ongoing research leverages computational models to predict binding modes against emerging targets like histone deacetylases (HDACs) and G protein-coupled receptors (GPCRs). The compound’s dual functionality—a hydrogen-bond donor-rich lactam and a lipophilic piperidine—positions it as a versatile scaffold for next-generation therapeutics.

Properties

IUPAC Name

4-amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c1-12-4-2-9(3-5-12)13-7-8(11)6-10(13)14;;/h8-9H,2-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXDFZJWDKFDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(CC2=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride typically involves the reaction of 4-amino-1-methylpiperidine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted pyrrolidinone derivatives .

Scientific Research Applications

Pharmacological Studies

4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride is primarily studied for its potential as a pharmacological agent. It has been investigated for its role in inhibiting specific enzymes related to various diseases.

Application Description
Enzyme Inhibition The compound has been shown to inhibit DNA methyltransferase, which is crucial in cancer research .
Neuropharmacology It is being explored for its effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders .

Drug Development

Research indicates that this compound can serve as a lead structure for developing new therapeutic agents. Its structural properties allow modifications that may enhance efficacy and reduce side effects.

Study Findings
Lead Compound Study Modifications to the piperidine ring have resulted in increased potency against target enzymes .
Bioavailability Studies suggest that derivatives of this compound exhibit improved bioavailability, making them suitable for oral administration .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings.

  • Case Study 1 : A study focusing on the inhibition of DNA methyltransferases demonstrated that compounds similar to this compound could significantly reduce tumor growth in preclinical models .
  • Case Study 2 : Research on neuroprotective effects revealed that this compound could modulate synaptic transmission, providing insights into potential treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiators include its 1-methylpiperidin-4-yl substituent and dihydrochloride salt . Below is a comparison with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride Not explicitly stated ~215 (estimated) Not provided 1-methylpiperidin-4-yl, amino, dihydrochloride
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₆Cl₂N₂O 215.12 1909336-47-5 Aminomethyl, 1-methylpiperidin-2-one, dihydrochloride
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride C₁₁H₁₅ClN₂O₂ 242.70 924866-05-7 2-methoxyphenyl, amino, hydrochloride
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride C₁₀H₁₁ClFN₂O 194.21 Not provided 4-fluorophenyl, amino, hydrochloride
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride C₈H₁₆Cl₂N₄ 239.15 EN300-127037 1-methyltriazole, piperidine, dihydrochloride

Key Observations:

  • Substituent Effects : The 1-methylpiperidin-4-yl group in the target compound contrasts with aromatic substituents (e.g., methoxyphenyl or fluorophenyl) in analogs . Piperidine-based substituents may enhance blood-brain barrier penetration compared to aromatic groups, which are more common in peripherally acting drugs.
  • Salt Form: Dihydrochloride salts (as in the target compound and 3-(1-methyltriazolyl)piperidine) improve aqueous solubility versus monohydrochloride salts (e.g., fluorophenyl derivative) .

Pharmacological and Application Profiles

  • 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride: Used in material science and agrochemicals due to its thermal stability and functional versatility .
  • Aromatic Derivatives (e.g., 4-fluorophenyl) : These compounds are typically employed as building blocks for kinase inhibitors or antimicrobial agents, leveraging the electron-withdrawing effects of fluorine .
  • Triazole- and Thiadiazole-Containing Analogs: Heterocyclic substituents (e.g., thiadiazole in C₈H₁₄ClN₃S) are associated with antimicrobial and antiviral activities, suggesting divergent therapeutic pathways compared to the target compound’s piperidine-pyrrolidinone core .

Biological Activity

4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14_{14}H21_{21}N3_3O and a molecular weight of 247.33 g/mol. It is characterized by a pyrrolidine ring substituted with an amino group and a methylpiperidine moiety, which are believed to contribute to its biological properties.

Research indicates that this compound acts primarily on neurotransmitter systems, particularly influencing dopamine and serotonin pathways. This is evidenced by its structural similarity to other compounds that exhibit selective inhibition of dopamine reuptake, suggesting a potential role as a stimulant or antidepressant agent.

1. Dopamine Transporter Inhibition

Studies have shown that derivatives of pyrrolidinone compounds can inhibit the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. Inhibition of DAT leads to increased dopamine availability, which can enhance mood and cognitive functions .

2. Serotonin Reuptake Inhibition

While primarily associated with dopamine activity, some analogs have demonstrated moderate effects on serotonin transporters (SERT). This dual action may provide therapeutic benefits in treating mood disorders .

3. Case Studies

Several studies have explored the effects of similar compounds in clinical settings:

  • Study on Pyrovalerone Analogues : A study involving analogs of pyrovalerone indicated that compounds with similar structures to 4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one showed significant inhibition of monoamine uptake, particularly for dopamine and norepinephrine .
  • 5-HT7 Antagonism : Another research highlighted the role of related piperidine derivatives as selective antagonists for serotonin receptors, suggesting potential applications in managing conditions like anxiety and depression .

Data Tables

Activity Target IC50 (nM) Reference
DAT InhibitionDopamine50
SERT InhibitionSerotonin200
NE Transporter InhibitionNorepinephrine150
5-HT7 AntagonismSerotonin75

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride?

  • Methodological Answer : The compound can be synthesized via acid-mediated salt formation. A reported method involves reacting the free base with 1.0 M aqueous HCl at 0–50°C for ~2.3 hours, achieving a yield of 52.7%. Post-reaction heating to 50°C ensures homogeneity. Critical parameters include temperature control and stoichiometric HCl addition to avoid side reactions .

Q. What handling and storage precautions are recommended for this compound?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Avoid inhalation or skin contact; work in a fume hood. Incompatible materials include strong oxidizing agents (e.g., peroxides), which may induce hazardous reactions .
  • Storage : Store in a cool, dry environment (2–8°C recommended) in airtight containers to prevent moisture absorption and degradation. Label containers with hazard warnings and batch-specific data .

Q. How can solubility properties guide solvent selection for in vitro assays?

  • Methodological Answer : The dihydrochloride salt is typically water-soluble due to its ionic nature. For biological assays, prepare stock solutions in distilled water or phosphate-buffered saline (PBS). For organic-phase reactions (e.g., coupling reactions), test polar aprotic solvents like DMSO or DMF, but confirm compatibility via preliminary stability tests .

Q. What stability considerations are critical under varying pH and temperature?

  • Methodological Answer : The compound is stable under standard laboratory conditions (pH 6–8, 20–25°C). For accelerated degradation studies, monitor decomposition products (e.g., hydrogen chloride, carbon oxides) using thermal gravimetric analysis (TGA) or high-performance liquid chromatography (HPLC). Avoid prolonged exposure to extremes (>50°C or <0°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray powder diffraction (XRPD) is essential for confirming crystalline structure. Key XRPD peaks (e.g., 2θ values) correlate with lattice parameters and purity. For example, monoclinic space groups (e.g., P21/c) are common for similar piperidine derivatives. Compare experimental patterns with computational simulations (e.g., Mercury software) to validate crystallinity .

Q. What experimental strategies address the absence of acute toxicity data?

  • Methodological Answer : In lieu of compound-specific data, apply read-across methods using structurally analogous molecules (e.g., piperidine derivatives with known LD50 values). Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and extrapolate results using quantitative structure-activity relationship (QSAR) models. Prioritize hazard controls (e.g., ALARA principles) during handling .

Q. How to design assays for studying receptor interactions or biochemical pathways?

  • Methodological Answer : Utilize radioligand binding assays (e.g., with [³H]-labeled probes) to assess affinity for targets like σ receptors or monoamine transporters. For pathway analysis, pair with transcriptomic profiling (RNA-seq) or phosphoproteomics to identify downstream effects. Reference structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) for mechanistic hypotheses .

Q. What analytical methods identify decomposition products under stress conditions?

  • Methodological Answer : Subject the compound to forced degradation (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS/MS. Key degradation markers include hydrogen chloride (detected via ion chromatography) and pyrrolidinone derivatives (identified via high-resolution mass spectrometry). Cross-reference with thermodynamic simulations (e.g., Gaussian software) to predict reaction pathways .

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